Cas no 2256-76-0 (AC-Ile-ome)

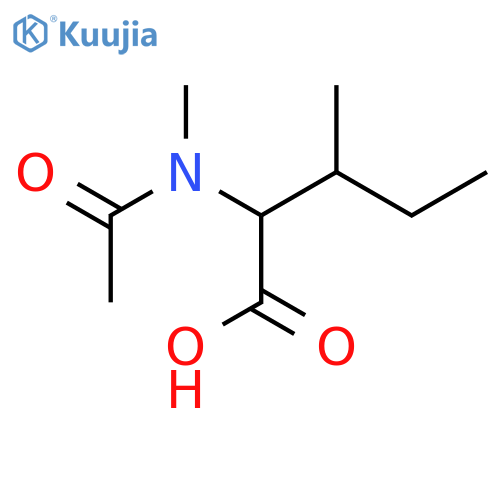

AC-Ile-ome structure

商品名:AC-Ile-ome

AC-Ile-ome 化学的及び物理的性質

名前と識別子

-

- Methyl N-Acetyl-L-isoleucine

- Ac-Ile-OMe

- (2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoic acid

- (2S,3S)-Methyl 2-acetamido-3-methylpentanoate

- Ac-L-Ile-OMe

- L-Isoleucine,N-acetyl-, methyl ester

- N-ACETYL-L-ISOLEUCINE METHYL ESTER

- N-Acetylisoleucine methyl ester

- Ac-Isoleucine-Ome

- methyl (2S,3S)-2-acetamido-3-methylpentanoate

- Methyl 2-(acetylamino)-3-methylpentanoate #

- Isoleucine, N-acetyl-, methyl ester, L-

- L-Isoleucine, N-acetyl-, methyl ester, erythro-

- Acetyl-L-isoleucine methyl ester

- JPQWQTHLAKUOOA-XPUUQOCRSA-N

- n-acetyl l-isoleucine methyl ester

- 1365AB

- SCHEMBL5810979

- N-alpha-Acetyl-L-isoleucine methyl ester (Ac-L-Ile-OMe)

- FD21824

- MFCD00080833

- DS-2385

- CS-0153939

- AKOS006237637

- DTXSID90743252

- 2256-76-0

- Q63409131

- N-ACETYL-ISOLEUCINE METHYLESTER

- AC-Ile-ome

-

- MDL: MFCD00080833

- インチ: 1S/C9H17NO3/c1-5-6(2)8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t6-,8-/m0/s1

- InChIKey: JPQWQTHLAKUOOA-XPUUQOCRSA-N

- ほほえんだ: O(C([H])([H])[H])C([C@]([H])([C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])N([H])C(C([H])([H])[H])=O)=O

計算された属性

- せいみつぶんしりょう: 187.12100

- どういたいしつりょう: 187.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 55.4

じっけんとくせい

- 密度みつど: 0.999±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 54.0-55.0 ºC

- ふってん: 291.7±13.0 ºC (760 Torr),

- フラッシュポイント: 130.2±19.8 ºC,

- ようかいど: 微溶性(14 g/l)(25ºC)、

- PSA: 55.40000

- LogP: 1.10110

AC-Ile-ome セキュリティ情報

AC-Ile-ome 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

AC-Ile-ome 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR929225-1g |

Ac-ile-ome |

2256-76-0 | 95% | 1g |

£48.00 | 2025-02-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A192165-1g |

AC-Ile-ome |

2256-76-0 | 95% | 1g |

¥84.90 | 2023-09-04 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A192165-250mg |

AC-Ile-ome |

2256-76-0 | 95% | 250mg |

¥61.90 | 2023-09-04 | |

| Apollo Scientific | OR929225-5g |

Ac-ile-ome |

2256-76-0 | 95% | 5g |

£59.00 | 2025-02-20 | |

| TRC | A795623-100mg |

Ac-Ile-OMe |

2256-76-0 | 100mg |

$ 80.00 | 2022-06-07 | ||

| Chemenu | CM251487-10g |

Ac-Ile-OMe |

2256-76-0 | 95% | 10g |

$112 | 2021-06-09 | |

| Fluorochem | 224356-25g |

Methyl N-Acetyl-L-isoleucine |

2256-76-0 | 95% | 25g |

£112.00 | 2022-02-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-284885A-5g |

Ac-L-Ile-OMe, |

2256-76-0 | 5g |

¥3557.00 | 2023-09-05 | ||

| A2B Chem LLC | AF30473-5g |

Ac-ile-ome |

2256-76-0 | 95% | 5g |

$29.00 | 2024-04-20 | |

| Ambeed | A132517-25g |

Ac-Ile-OMe |

2256-76-0 | 95% | 25g |

$150.0 | 2025-03-18 |

AC-Ile-ome 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

2256-76-0 (AC-Ile-ome) 関連製品

- 1074-79-9(1-acetylpyrrolidine-2-carboxylic acid)

- 1188-21-2(N-Acetyl-L-(-)-leucine)

- 3077-46-1((2S,3S)-2-Acetamido-3-methylpentanoic acid)

- 99-15-0(Acetylleucine)

- 68-95-1(N-Acetyl-L-proline)

- 14429-43-7((R)-2-Acetamido-2-cyclohexylacetic acid)

- 107020-80-4(2-Acetamido-2-cyclohexylacetic acid)

- 19764-30-8(N-Acetyl-R-leucine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量